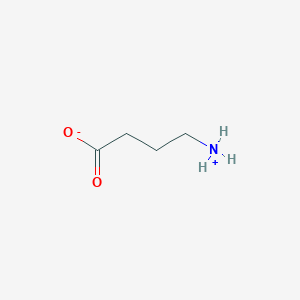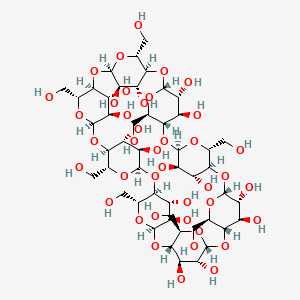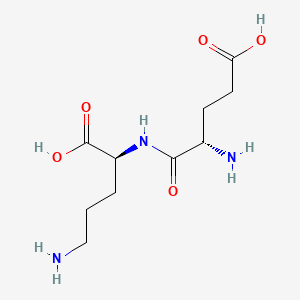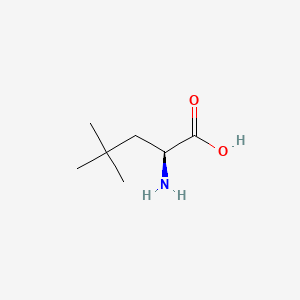
LAS38096
Overview
Description
LDN-91946 is a potent, selective, and uncompetitive inhibitor of ubiquitin C-terminal hydrolase-L1 (UCH-L1). Ubiquitin C-terminal hydrolase-L1 is a deubiquitinating enzyme that plays a crucial role in processing polyubiquitin and ubiquitylated proteolytic peptides. This enzyme is one of the most abundant proteins in the brain and has been linked to various diseases, including Parkinson’s disease and lung cancer .
Preparation Methods
The synthesis of LDN-91946 involves several steps, starting with the preparation of the core structure, which is a thieno[2,3-b]pyridine derivative. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of functional groups such as amino, benzoyl, and carboxylic acid groups to the core structure.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for LDN-91946 are not well-documented, as it is primarily used for research purposes. the synthesis would likely involve similar steps on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
LDN-91946 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LDN-91946 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of ubiquitin C-terminal hydrolase-L1 and its effects on protein degradation pathways.
Biology: The compound is used to investigate the role of ubiquitin C-terminal hydrolase-L1 in various biological processes, including neuronal function and disease mechanisms.
Medicine: LDN-91946 is studied for its potential therapeutic applications in diseases such as Parkinson’s disease and lung cancer, where ubiquitin C-terminal hydrolase-L1 is implicated.
Mechanism of Action
LDN-91946 exerts its effects by selectively inhibiting ubiquitin C-terminal hydrolase-L1 in an uncompetitive manner. This means that it targets the enzyme-substrate complex rather than the free enzyme. By inhibiting ubiquitin C-terminal hydrolase-L1, LDN-91946 prevents the hydrolysis of ubiquitin from substrate proteins, thereby affecting protein degradation pathways. This inhibition can lead to the accumulation of polyubiquitinated proteins, which may have various downstream effects on cellular processes .
Comparison with Similar Compounds
LDN-91946 is unique in its selective and uncompetitive inhibition of ubiquitin C-terminal hydrolase-L1. Similar compounds include:
LDN-57444: A competitive inhibitor of ubiquitin C-terminal hydrolase-L1.
LDN-192960: Another inhibitor of ubiquitin C-terminal hydrolase-L1 with different selectivity and potency.
LDN-212854: A compound with similar inhibitory effects on ubiquitin C-terminal hydrolase-L1 but different chemical structure
Compared to these compounds, LDN-91946 is notable for its uncompetitive inhibition mechanism, which provides a unique approach to targeting ubiquitin C-terminal hydrolase-L1.
Properties
IUPAC Name |
3-amino-2-benzoyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6H,16H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHMDRZMENMQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439946-22-2 | |
| Record name | 3-amino-2-benzoyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)



